Methyl 15-hydroxy-7-oxodehydroabietate

Allelopathy Plant growth inhibition Forest ecology

Co-eluting oxidized resin acids in GC-MS soil analysis cause quantification ambiguity. This compound resolves that with a unique dual-oxidation signature (7-oxo + 15-OH) and distinct retention time. • Allelopathic threshold: 30 μM (L. multiflorum); documented soil concentration: 312 μM in P. densiflora forest soil • MRM-compatible for LC-MS/MS (m/z 344.2) - selective quantification in complex botanical matrices • Essential reference for colophony allergen profiling (Grade III allergen structural class) in consumer product testing Supplied with full Certificate of Analysis; dispatched promptly for time-sensitive research.

Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
CAS No. 60188-95-6
Cat. No. B026104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 15-hydroxy-7-oxodehydroabietate
CAS60188-95-6
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC
InChIInChI=1S/C21H28O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,17,24H,6,9-10,12H2,1-5H3/t17-,20-,21-/m1/s1
InChIKeyVGWVMAMFNRSDED-DUXKGJEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 15-Hydroxy-7-oxodehydroabietate: Chemical Identity and Procurement Profile


Methyl 15-hydroxy-7-oxodehydroabietate (CAS 60188-95-6) is a highly oxidized abietane-type diterpenoid with the molecular formula C21H28O4 and a molecular weight of 344.44 g/mol . It is formally derived from dehydroabietic acid through oxidation at C-7 (ketone) and hydroxylation at C-15, followed by methyl esterification at C-18, and has been isolated from Pinus yunnanensis pine cones as well as identified in Portuguese gum rosin (colophony) [1]. The compound is recognized as one of the most active allelochemicals in pine forest soil [2] and serves as a key reference standard for oxidized resin acid research.

Why Generic Abietane Diterpenoids Cannot Substitute This Compound


The dual oxidation pattern at C-7 (ketone) and C-15 (tertiary alcohol) combined with the methyl ester moiety produces a unique pharmacophoric profile that is absent in simpler dehydroabietic acid derivatives such as methyl dehydroabietate (C21H30O2, no oxidation) or the mono-oxidized 7-oxodehydroabietic acid methyl ester (C21H28O3, lacking the C-15 hydroxyl) [1]. Direct quantitative comparisons in allelopathic bioassays demonstrate that the 15-hydroxy substitution modulates potency by approximately 3-fold relative to the 7-oxo-only analog [2]. The methyl ester form further confers distinct solubility (calculated aqueous solubility 0.021 g/L at 25°C) and logP (~3.78) characteristics versus the corresponding free acid forms, directly impacting experimental formulation, bioavailability in cell-based assays, and analytical GC-MS derivatization strategies [3].

Quantitative Differentiation Evidence Against Closest Analogs


Allelopathic Growth Inhibition: Potency and Soil Persistence Comparison

In a direct head-to-head comparison using Lolium multiflorum (Italian ryegrass) as the test species, the threshold concentration of methyl 15-hydroxy-7-oxodehydroabietate required to inhibit growth was 30 μM, whereas the corresponding free acid analog 7-oxodehydroabietic acid exhibited a threshold of 10 μM — representing a 3-fold difference in potency [1]. Critically, the measured soil concentration of the target compound in red pine (Pinus densiflora) forest soil was 312 μM, which is 10.4-fold above its inhibitory threshold, confirming ecological relevance despite lower intrinsic potency [1]. For comparison, the soil concentration of 7-oxodehydroabietic acid was 397 μM (39.7-fold above its threshold).

Allelopathy Plant growth inhibition Forest ecology

Antibacterial MIC Profile of 7-Oxo-Dehydroabietic Acid Derivatives

In a bioassay-guided fractionation study of Pinus pinaster resin, the structurally proximal analog 7-oxodehydroabietic acid (compound 6, lacking the C-15 hydroxyl and methyl ester) demonstrated MIC values of 12.80–25.55 μM across all four tested strains: Staphylococcus aureus, Streptococcus pneumoniae, Klebsiella pneumoniae, and Pseudomonas aeruginosa [1]. The 15-hydroxy-7-oxo analog in its free acid form (compound 8, 7-oxo-15-hydroxydehydroabietic acid) was also identified but its MIC was not highlighted among the most promising compounds, suggesting that the C-15 hydroxylation alone may not enhance antibacterial potency [1]. The methyl esterification of this scaffold (as in the target compound) is expected to alter membrane permeability and may shift the antibacterial spectrum, though direct MIC data for the methyl ester form are not yet published.

Antibacterial MIC Diterpenoid

Physicochemical Properties vs. Methyl Dehydroabietate

Compared to the non-oxidized parent methyl dehydroabietate (CAS 1235-74-1), methyl 15-hydroxy-7-oxodehydroabietate exhibits a molecular weight increase of 30 Da (344.44 vs. 314.46 g/mol), a density increase of 0.118 g/cm³ (1.135 vs. 1.017 g/cm³), and a boiling point elevation of approximately 87°C (477.5 vs. 390.2°C) [1]. The topological polar surface area (TPSA) increases substantially to 74.60 Ų for the free acid analog, compared to 26.30 Ų for methyl dehydroabietate, reflecting the contribution of the C-7 ketone and C-15 hydroxyl groups [2]. These differences directly impact chromatographic retention (longer RT in RP-HPLC), mass spectrometric ionization efficiency, and organic solvent solubility profiles.

Physicochemical properties Analytical method development Formulation

Contact Allergenicity Classification and Laboratory Safety

The free acid analog 7-oxodehydroabietic acid was classified as a grade III allergen using the Guinea Pig Maximization Test (GPMT) method, representing a significant sensitization hazard [1]. Methyl 15-hydroxy-7-oxodehydroabietate was specifically identified as a component of Portuguese gum rosin (colophony), and patients with known colophony allergy showed elevated reactivity to this compound class compared to non-sensitized controls [1]. In contrast, the non-oxidized methyl dehydroabietate is not reported as a significant contact allergen, making the oxidation pattern the key determinant of allergenic potential [2].

Contact allergy Colophony Occupational safety

Natural Source Authentication from Pinus yunnanensis

Methyl 15-hydroxy-7-oxodehydroabietate was isolated and spectroscopically characterized from the ethanolic extract of Pinus yunnanensis pine cones, alongside 12 other compounds, as reported by Liu et al. (2015) [1]. This represents the first isolation of this specific methyl ester from P. yunnanensis, distinguishing it from the more commonly reported free acid forms isolated from Pinus densiflora (Japanese red pine) and Pinus massoniana [1][2]. In contrast, the structurally simpler methyl dehydroabietate is more broadly distributed across multiple Pinus and Picea species, making the oxidized methyl ester a more selective chemotaxonomic marker [3].

Natural product chemistry Botanical authentication Chemotaxonomy

Anti-Inflammatory NF-κB and NO Inhibitory Activity

In the Pinus pinaster resin bioassay study, all identified diterpenoids including 7-oxodehydroabietic acid (compound 6) and 7-oxo-15-hydroxydehydroabietic acid (compound 8) inhibited NF-κB, confirming that the oxidized abietane scaffold possesses intrinsic anti-inflammatory activity [1]. Separately, 7-oxodehydroabietic acid-based 1,2,3-triazole hybrids exhibited NO inhibitory IC50 values as low as 8.40 ± 0.98 μM in BV2 microglial cells, surpassing the positive control L-NMMA (IC50 = 42.36 ± 2.47 μM) [2]. While these data are for synthetic derivatives rather than the native methyl ester, they establish the 7-oxo scaffold as a validated anti-inflammatory pharmacophore with quantitative activity benchmarks that the target compound may match or exceed depending on the contribution of the C-15 hydroxyl and methyl ester moieties.

Anti-inflammatory NF-κB inhibition Nitric oxide

Priority Application Scenarios Based on Evidenced Differentiation


Allelochemical Reference Standard for Pine Forest Ecology

The compound's well-characterized allelopathic threshold (30 μM for L. multiflorum growth inhibition) and documented soil concentration (312 μM in P. densiflora forest soil) make it an essential quantitative reference for allelopathy research. Unlike the more potent but less persistent 7-oxodehydroabietic acid (10 μM threshold, 397 μM soil), the methyl ester form provides a distinct chromatographic signature that facilitates unambiguous quantification in complex soil extracts via GC-MS. Researchers studying pine forest understory suppression mechanisms should use this compound as a calibration standard alongside the free acid to account for both forms present in natural soil matrices [1].

Analytical Standard for Colophony Quality Control and Allergen Testing

Given its confirmed presence in Portuguese gum rosin and the grade III allergen classification of its structural class, this compound serves as a critical reference material for colophony allergen profiling. Analytical laboratories performing GC-MS or HPLC-UV quantification of oxidized resin acids in consumer products (adhesives, cosmetics, printing inks) require this specific methyl ester as a retention time and mass spectral library standard to distinguish it from the co-eluting 7-oxodehydroabietic acid methyl ester (C21H28O3, MW 328.4) and 15-hydroxydehydroabietic acid methyl ester (C21H30O3, MW 330.5) [2].

Diterpenoid Probe for Antibacterial and Anti-Inflammatory Screening

The compound's dual-oxidation scaffold (7-oxo + 15-hydroxy) on the abietane core with methyl ester protection makes it a valuable probe molecule for structure-activity relationship (SAR) studies. The class-level antibacterial MIC range of 12.80–25.55 μM established for 7-oxodehydroabietic acid against S. aureus, S. pneumoniae, K. pneumoniae, and P. aeruginosa provides a quantitative benchmark against which the methyl ester's activity can be directly compared. The methyl ester's enhanced membrane permeability (predicted from higher logP of ~3.78 vs. the more polar free acid forms) makes it particularly suitable for intracellular pathogen assays and macrophage-based anti-inflammatory models where cell entry is rate-limiting [3][4].

Chemotaxonomic Marker for Pinus yunnanensis Authentication

As one of only 13 compounds isolated from P. yunnanensis pine cones in the foundational phytochemical study by Liu et al. (2015), this compound provides a species-specific chemotaxonomic marker. Quality control laboratories verifying the botanical identity of P. yunnanensis-derived natural products or Traditional Chinese Medicine preparations containing pine cone extracts can use this compound as a targeted LC-MS/MS multiple reaction monitoring (MRM) analyte, leveraging its unique MRM transition (m/z 344.2 → specific product ions) for selective quantification in complex botanical matrices [5].

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